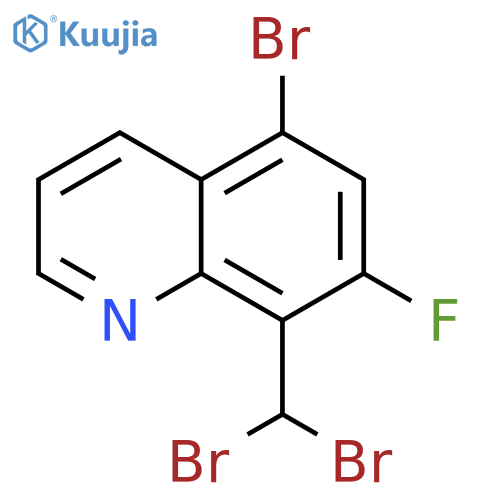Cas no 2181779-97-3 (5-Bromo-8-(dibromomethyl)-7-fluoroquinoline)

2181779-97-3 structure
商品名:5-Bromo-8-(dibromomethyl)-7-fluoroquinoline
CAS番号:2181779-97-3
MF:C10H5Br3FN
メガワット:397.863803625107
CID:4639413
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-8-(dibromomethyl)-7-fluoroquinoline
-
- インチ: 1S/C10H5Br3FN/c11-6-4-7(14)8(10(12)13)9-5(6)2-1-3-15-9/h1-4,10H
- InChIKey: JVWRQTVMXFTJQE-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(Br)C=C(F)C=2C(Br)Br)C=CC=1
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139663-5g |
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline |
2181779-97-3 | 98% | 5g |
¥8673.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1139663-1g |
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline |
2181779-97-3 | 98% | 1g |
¥2710.00 | 2023-11-21 |
5-Bromo-8-(dibromomethyl)-7-fluoroquinoline 関連文献
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
2181779-97-3 (5-Bromo-8-(dibromomethyl)-7-fluoroquinoline) 関連製品
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
